molecular formula C20H19F2N5O3S B2719528 2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide CAS No. 2034523-78-7

2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide

Katalognummer: B2719528
CAS-Nummer: 2034523-78-7
Molekulargewicht: 447.46
InChI-Schlüssel: OEKKPYJUDCQCSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide” has a molecular formula of C20H19F2N5O3S and an average mass of 447.458 Da .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives incorporating phenyl-1,2,3-triazole moieties have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms. These compounds, including structures similar to the queried chemical, have shown significant inhibition of isoforms hCA II, IX, and XII, relevant for physiological processes such as glaucoma treatment. Computational and X-ray crystallographic studies supported their effectiveness, revealing potential for intraocular pressure lowering in glaucoma models (Nocentini et al., 2016).

Mitochondrial Carbonic Anhydrase Inhibition for Anti-obesity

A library of benzenesulfonamides with triazole-tethered phenyl 'tail' moieties demonstrated potent inhibition of human mitochondrial carbonic anhydrase isozymes VA and VB. These isozymes are targeted for anti-obesity therapies, suggesting a novel mechanism to reduce lipogenesis. The compounds showed low nanomolar inhibition potency, highlighting their potential as lead compounds for exploring CA inhibition in obesity treatment (Poulsen et al., 2008).

Cyclooxygenase-2 Inhibition

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has identified potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Introduction of a fluorine atom into these compounds has been shown to preserve COX-2 potency and enhance selectivity, leading to the identification of compounds with potential therapeutic applications in rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).

Antimalarial Lead Compounds Development

A set of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives was synthesized with the aim of developing new antimalarial compounds. Docking studies based on previously used sulfonamides against malaria pinpointed trifluoromethyl-substituted derivatives as promising leads. These findings direct future drug development efforts towards exploiting the structure-activity relationships of these compounds for malaria treatment (Boechat et al., 2011).

Apoptosis-Inducing Antitumor Activity

Novel benzenesulfonamide derivatives have been investigated for their anticancer activities. These compounds have shown the capability to induce apoptosis and cause cell cycle arrest in cancer cell lines, such as PC-3 prostate and A-549 lung cancer cells. The apoptosis-inducing activity, alongside the potential mechanisms involving caspase-3 dependent pathways, signifies the therapeutic potential of these compounds in cancer treatment (Fares et al., 2014).

Eigenschaften

IUPAC Name

2,6-difluoro-N-[3-oxo-3-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O3S/c21-16-7-4-8-17(22)20(16)31(29,30)23-10-9-19(28)26-11-15(12-26)27-13-18(24-25-27)14-5-2-1-3-6-14/h1-8,13,15,23H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKKPYJUDCQCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.